Miltipolone

Description

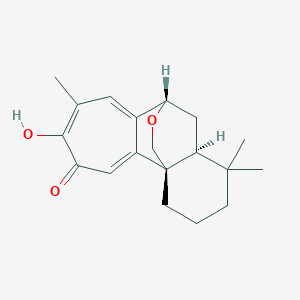

an antineoplastic agent isolated from Danshen, the dried root of Salvia miltiorrhiza; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERTNNJMAPQRG-BXWFABGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the Tropolone Ring

For Researchers, Scientists, and Drug Development Professionals

The tropolone ring, a non-benzenoid aromatic seven-membered carbon ring, has garnered significant interest in the scientific community due to its unique electronic structure and versatile chemical properties. This guide provides a comprehensive overview of the core chemical characteristics of tropolone, presenting quantitative data, outlining experimental methodologies, and visualizing key concepts to support researchers in chemistry and drug development.

Core Chemical and Physical Properties

Tropolone, with the IUPAC name 2-hydroxycyclohepta-2,4,6-trien-1-one, is a pale yellow solid soluble in organic solvents[1]. Its structure, consisting of a seven-membered ring with a ketone and an adjacent hydroxyl group, gives rise to its distinct properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂ | [1][2] |

| Molar Mass | 122.12 g/mol | [1][3] |

| Melting Point | 50 to 52 °C (122 to 126 °F; 323 to 325 K) | [1][2] |

| Boiling Point | 80 to 84 °C (176 to 183 °F; 353 to 357 K) at 0.1 mmHg | [1] |

| Acidity (pKa) | 6.89 | [1][2] |

| Dipole Moment | 4.17 D | [4][5] |

| Magnetic Susceptibility (χ) | -61·10⁻⁶ cm³/mol | [1] |

Aromaticity and Electronic Structure

The aromatic character of tropolone is a subject of considerable interest. While it does not possess a classic benzene ring, its planar structure and conjugated π-electron system contribute to its aromaticity[2][6]. The polarization of the carbonyl group leads to a resonance hybrid structure with a partial positive charge on the ring, contributing to the formation of a stable tropylium cation-like structure with six π-electrons[4][5][7]. This delocalization of electrons is a key factor in its stability and reactivity. Tropolone exhibits greater stability and aromaticity compared to tropone due to intramolecular hydrogen bonding and tautomerism[8].

The tautomerization between the two equivalent enolone forms is rapid, making the molecule appear symmetric on the NMR timescale[1]. This dynamic process is a fundamental aspect of its chemical behavior.

Caption: Tautomerism of the tropolone ring.

Acidity and Basicity

The hydroxyl group of tropolone is notably acidic, with a pKa of approximately 7. This acidity is intermediate between that of phenol (pKa ≈ 10) and benzoic acid (pKa ≈ 4)[1][5]. The enhanced acidity compared to phenol is attributed to the resonance stabilization of the resulting tropolonate anion, where the negative charge is delocalized over the seven-membered ring and the two oxygen atoms[1]. The carbonyl group acts as a vinylogous carboxylic acid, contributing to this stabilization.

While the hydroxyl group is acidic, the carbonyl oxygen can be protonated, demonstrating the basic character of tropolones[4]. This amphoteric nature allows tropolone to react with both acids and bases.

Metal Chelation

A defining chemical property of tropolone is its ability to act as a potent bidentate ligand for a wide range of metal cations[1][9]. Upon deprotonation of the hydroxyl group, the resulting tropolonate anion can coordinate with a metal ion through both the carbonyl and hydroxyl oxygens, forming a stable five-membered chelate ring. This property is central to its biological activity and its use in various applications, including as a metal-chelating agent in medicinal chemistry[10][11]. Tropolone has been shown to effectively solubilize metal cations in lipid environments[9].

The general process of metal chelation can be visualized as follows:

Caption: General scheme of tropolone metal chelation.

Reactivity

The tropolone ring undergoes a variety of chemical reactions, reflecting its unique electronic structure.

-

O-Alkylation: The acidic hydroxyl group readily undergoes O-alkylation to form cycloheptatrienyl derivatives, which are valuable synthetic intermediates[1].

-

Electrophilic Substitution: Tropolone can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation[7]. However, these reactions can sometimes proceed through addition-elimination mechanisms rather than direct aromatic substitution[4].

-

Ring Contraction: Under certain conditions, such as treatment with a strong base at elevated temperatures, the tropolone ring can undergo contraction to form benzoic acid derivatives[4].

-

Cycloaddition Reactions: The π-system of tropolone can participate in cycloaddition reactions. For instance, it can act as a diene in Diels-Alder reactions[5].

Experimental Protocols

Detailed, step-by-step experimental protocols for the fundamental characterization of tropolone are often specific to the research context. However, general methodologies for key experiments are outlined below.

Several methods for the synthesis of tropolone have been reported. A common laboratory-scale synthesis involves the following key steps:

-

Acyloin Condensation: The ethyl ester of pimelic acid undergoes an acyloin condensation to form the corresponding acyloin.

-

Oxidation: The resulting acyloin is then oxidized, typically using bromine, to introduce the double bonds and the ketone functionality, leading to the formation of the tropolone ring[1].

Another synthetic route involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide, followed by dehydrohalogenation at elevated temperatures[1].

A generalized workflow for a common synthesis of tropolone can be represented as follows:

Caption: A common synthetic pathway to tropolone.

The acidity of tropolone is a key parameter and is typically determined by potentiometric titration or spectrophotometric methods.

-

Potentiometric Titration: A solution of tropolone is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

-

Spectrophotometric Method: The UV-Vis absorption spectrum of tropolone is recorded at various pH values. The changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms, are used to calculate the pKa using the Henderson-Hasselbalch equation.

The formation and characterization of tropolone-metal complexes are crucial for understanding its coordination chemistry.

-

Synthesis: The metal complex is typically synthesized by reacting tropolone with a salt of the desired metal in a suitable solvent. The complex may precipitate from the solution and can be isolated by filtration.

-

Characterization:

-

Spectroscopic Methods: Infrared (IR) spectroscopy can confirm the coordination of the tropolonate ligand by observing shifts in the C=O and C-O stretching frequencies. UV-Vis spectroscopy can be used to study the electronic transitions in the complex. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the complex in solution.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and coordination geometry.

-

Applications in Drug Development

The unique chemical properties of tropolone and its derivatives make them attractive scaffolds for drug development[12]. Their ability to chelate metals is particularly relevant for targeting metalloenzymes[10][12]. Tropolone derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents[2][13]. For instance, some tropolone derivatives have been shown to be potent and selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy[12]. The low molecular weight and ample sites for chemical modification make the tropolone scaffold a promising starting point for the design of novel therapeutics[12].

References

- 1. Tropolone - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Tropolone | C7H6O2 | CID 10789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tropone - Wikipedia [en.wikipedia.org]

- 5. Tropone [chemeurope.com]

- 6. testbook.com [testbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tropone & Tropolones Aromaticity | PDF [slideshare.net]

- 9. Tropolone: a lipid solubilizing agent for cationic metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism of a zinc metalloprotease using a unique metal-chelating scaffold: tropolones as inhibitors of P. aeruginosa elastase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]

The Seven-Membered Ring Saga: A Technical Guide to the Discovery and History of Tropolone Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone and its derivatives are a fascinating class of non-benzenoid aromatic natural products characterized by a unique seven-membered carbon ring. First identified in the mid-20th century, these compounds, isolated from a diverse range of sources including plants, fungi, and bacteria, have garnered significant interest in the scientific community.[1][2] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has established them as promising candidates for drug discovery and development.[2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with tropolone natural products.

Historical Milestones in Tropolone Research

The journey of tropolone discovery began in the 1930s and 1940s with the isolation and study of the first natural tropolone derivatives from trees such as Thuja plicata and Chamaecyparis taiwanensis.[1] A pivotal moment came in 1945 when Michael J. S. Dewar correctly proposed the seven-membered aromatic structure for stipitatic acid, a fungal metabolite.[3] This was a significant conceptual leap in organic chemistry, expanding the understanding of aromaticity beyond the conventional six-membered benzene ring. Around the same period, the structures of the thujaplicins (isopropyltropolones) were elucidated.[3] Another prominent member of this family, colchicine, isolated from the autumn crocus (Colchicum autumnale), was structurally characterized, revealing its unique tropolone-containing framework.[3] Colchicine's ability to inhibit tubulin polymerization has made it a valuable tool in cell biology and a therapeutic agent for gout.[1][4]

Quantitative Biological Activity of Tropolone Natural Products

Tropolone natural products exhibit a wide range of biological activities, which have been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against a selection of bacteria and fungi for representative tropolone compounds.

Table 1: Anticancer Activity of Tropolone Natural Products (IC50 Values)

| Tropolone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hinokitiol (β-Thujaplicin) | Human breast cancer (AS-B244) | 33.6 ± 8.8 | [5] |

| Hinokitiol (β-Thujaplicin) | Human breast cancer (MDA-MB-231) | 46.6 ± 7.5 | [5] |

| Hinokitiol (β-Thujaplicin) | Murine breast cancer (4T1) | - | [5] |

| Pycnidione | Jurkat (Human T lymphocyte) | 0.20 ± 0.07 | [6] |

| Pycnidione | MDA-MB-231 (Human breast cancer) | 16.65 ± 3.14 | [6] |

| Eupenifeldin | Jurkat (Human T lymphocyte) | 0.07 ± 0.04 | [6] |

| Eupenifeldin | MDA-MB-231 (Human breast cancer) | 16.45 ± 3.14 | [6] |

| Pyrimidine-bridged combretastatin derivative | MCF-7 (Human breast cancer) | 4.67 | [7] |

| Pyrimidine-bridged combretastatin derivative | A549 (Human lung cancer) | 4.63 | [7] |

| Colchicine (Reference) | MCF-7 (Human breast cancer) | 5.13 | [7] |

| Colchicine (Reference) | A549 (Human lung cancer) | 5.19 | [7] |

Table 2: Antimicrobial Activity of Tropolone Natural Products (MIC Values)

| Tropolone Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tropolone | Staphylococcus aureus | - | [8] |

| Tropolone | Bacillus subtilis | - | [8] |

| Tropolone | Escherichia coli | >512 | [8] |

| Tropolone | Pseudomonas aeruginosa | - | [8] |

| Thiotropocin | Gram-positive bacteria | - | [9] |

| Thiotropocin | Gram-negative bacteria | - | [9] |

| Radicicol | Candida albicans | 44 µM | [10] |

| Brefeldin A | Candida albicans | 57 µM | [10] |

Experimental Protocols

Isolation and Purification of Hinokitiol from Chamaecyparis taiwanensis

This protocol is a representative example of the isolation of a tropolone natural product from a plant source.

a. Extraction:

-

Air-dry the leaves of Chamaecyparis taiwanensis.

-

Grind the dried leaves into a fine powder.

-

Extract the powdered leaves with acetone or methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b. Chromatographic Separation:

-

Subject the crude extract to thin-layer chromatography (TLC) on silica gel plates.

-

Develop the TLC plates using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the separated compounds under UV light or by staining with a suitable reagent.

-

Identify the band corresponding to hinokitiol based on its Rf value and comparison with a standard, if available.

-

Scrape the corresponding band from the TLC plate and elute the compound with a polar solvent like methanol or ethyl acetate.

-

For larger scale purification, employ column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect fractions and monitor by TLC to isolate pure hinokitiol.

c. Structure Elucidation:

-

UV-VIS Spectroscopy: Dissolve the purified compound in a suitable solvent (e.g., methanol) and record the UV-VIS spectrum to determine the absorption maxima.[11]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified compound to identify characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the tropolone ring.[11]

-

Mass Spectrometry (MS): Perform mass spectrometry to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record the 1H NMR spectrum to determine the number and chemical environment of the protons in the molecule.

-

Record the 13C NMR spectrum to determine the number and types of carbon atoms.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and elucidate the final structure.[12][13]

-

Bioassay-Guided Isolation of Bioactive Compounds from Marine Fungi

This protocol outlines a general strategy for discovering novel bioactive tropolones from microbial sources.

a. Fungal Culture and Extraction:

-

Isolate marine-derived fungal strains from various marine organisms (e.g., sponges, algae).[14]

-

Cultivate the fungal isolates in a suitable liquid or solid medium (e.g., 3% malt extract) to encourage the production of secondary metabolites.[14]

-

After a suitable incubation period, extract the fungal culture (both mycelium and broth) with an organic solvent such as ethyl acetate.[15]

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

b. Bioassay-Guided Fractionation:

-

Screen the crude extract for the desired biological activity (e.g., anticancer, antimicrobial).

-

If the crude extract is active, subject it to a primary fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), to separate the components based on polarity.

-

Test each fraction for biological activity.

-

Subject the most active fraction(s) to further chromatographic separation, such as high-performance liquid chromatography (HPLC), to isolate pure compounds.

-

Continuously monitor the biological activity of the isolated compounds to track the active principle.

c. Structure Elucidation:

-

Once a pure, active compound is isolated, determine its structure using a combination of spectroscopic techniques as described in the previous protocol (MS, 1D and 2D NMR).

Signaling Pathways and Mechanisms of Action

The biological effects of tropolone natural products are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms of Hinokitiol

Hinokitiol has been shown to exert its anticancer effects through multiple mechanisms, primarily involving the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the MAPK/ERK and PI3K/Akt/mTOR pathways.[16][17]

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. psecommunity.org [psecommunity.org]

- 6. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Natural Products from Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a compound in Chamaecyparis taiwanensis inhibiting the ice-nucleating activity of Pseudomonas fluorescens KUIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 16. Therapeutic Efficacy Studies on the Monoterpenoid Hinokitiol in the Treatment of Different Types of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. doaj.org [doaj.org]

An In-depth Technical Guide to the Natural Sources and Isolation of Tropolone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropolone and its derivatives represent a class of non-benzenoid aromatic compounds characterized by a unique seven-membered ring structure. Exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these compounds have garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the natural sources of tropolone compounds, detailing their occurrence in plants, fungi, and bacteria. Furthermore, this document outlines detailed methodologies for the isolation and purification of these valuable natural products, supported by quantitative data and visual workflows to aid researchers in their drug discovery and development endeavors.

Natural Sources of Tropolone Compounds

Tropolone compounds are secondary metabolites produced by a diverse array of organisms. The primary natural sources can be categorized into three main groups: plants, fungi, and bacteria.

Plant Kingdom

The plant kingdom, particularly the family Cupressaceae, is a rich source of tropolone derivatives. These compounds are often found in the heartwood, leaves, and essential oils of these plants.

-

Cupressaceae Family: Trees such as the Taiwanese hinoki (Chamaecyparis taiwanensis), Western red cedar (Thuja plicata), and Hiba arborvitae (Thujopsis dolabrata) are well-known producers of hinokitiol (β-thujaplicin) and its isomers.[1] Hinokitiol is a potent antimicrobial and has been extensively studied for its various biological activities. Cell cultures of Cupressus lusitanica have also been shown to be a viable source of β-thujaplicin.[2]

-

Liliaceae Family: The autumn crocus (Colchicum autumnale) is a notable source of colchicine, a tropolone alkaloid widely used in the treatment of gout.[3]

Fungal Kingdom

Various species of fungi, particularly within the genera Penicillium and Talaromyces, are known to produce a variety of tropolone compounds.

-

Talaromyces stipitatus (formerly Penicillium stipitatum): This fungus is a well-documented producer of stipitatic acid.[4]

-

Aspergillus nidulans: This filamentous fungus produces tropolones such as anhydrosepedonin and antibiotic C in response to certain bacteria.

Bacterial Kingdom

Certain bacteria have been identified as producers of tropolone and its derivatives, often playing a role in their ecological interactions.

-

Pseudomonas species: Strains such as Pseudomonas lindbergii and Pseudomonas plantarii have been found to produce tropolone itself.[5] More complex derivatives like 3,7-dihydroxytropolone are produced by other Pseudomonas strains.

-

Streptomyces species: These bacteria are known for their prolific production of secondary metabolites, including some tropolone compounds.

Biosynthesis of Tropolone Compounds

The biosynthetic pathways leading to the formation of the tropolone ring differ between organisms. Understanding these pathways can be crucial for metabolic engineering efforts to enhance production.

Fungal Biosynthesis

In fungi, the biosynthesis of tropolones such as stipitatic acid proceeds through a polyketide pathway. A non-reducing polyketide synthase (NR-PKS) produces 3-methylorcinaldehyde, which then undergoes oxidative dearomatization and a subsequent oxidative ring expansion catalyzed by a dioxygenase to form the seven-membered tropolone ring.[3][6]

Fungal tropolone biosynthesis pathway.

Bacterial Biosynthesis

In bacteria like Pseudomonas, the biosynthesis of tropolones is linked to the phenylacetic acid catabolic pathway. Phenylacetyl-coenzyme A serves as a key precursor, which is then converted through a series of enzymatic reactions, including oxidation and ring expansion, to form the tropolone nucleus.[5]

Bacterial tropolone biosynthesis pathway.

Isolation and Purification of Tropolone Compounds

The isolation and purification of tropolone compounds from their natural sources involve a series of extraction and chromatographic techniques. The specific protocol can vary depending on the source material and the target compound.

General Workflow

A general workflow for the isolation of tropolone compounds is depicted below. This typically involves extraction from the biomass, followed by partitioning and a series of chromatographic steps to achieve high purity.

General workflow for tropolone isolation.

Data Presentation

Table 1: Natural Sources and Corresponding Tropolone Compounds

| Natural Source Organism | Tropolone Compound(s) | Reference(s) |

| Chamaecyparis taiwanensis | Hinokitiol (β-thujaplicin) | [1] |

| Thuja plicata | Hinokitiol (β-thujaplicin) | |

| Thujopsis dolabrata | Hinokitiol (β-thujaplicin) | [7] |

| Cupressus lusitanica (cell culture) | β-Thujaplicin | [2] |

| Colchicum autumnale | Colchicine | [3] |

| Talaromyces stipitatus | Stipitatic acid | [4] |

| Aspergillus nidulans | Anhydrosepedonin, Antibiotic C | |

| Pseudomonas lindbergii | Tropolone | [5] |

| Pseudomonas plantarii | Tropolone | [5] |

| Pseudomonas sp. | 3,7-Dihydroxytropolone | [5] |

Table 2: Quantitative Yields of Tropolone Compounds from Natural Sources

| Natural Source | Tropolone Compound | Yield | Reference(s) |

| Cupressus lusitanica (cell suspension culture) | β-Thujaplicin | ~20 mg/g cell dry weight | [2] |

| Ethyl acetate extract of C. lusitanica cell culture | β-Thujaplicin | 9.2% of extract | [2] |

| Pseudomonas PA14H7 (cell-free supernatant) | 7-Hydroxytropolone | ~9 mg/L after 48h incubation | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments in the isolation and purification of tropolone compounds, synthesized from the available literature.

Protocol 1: Extraction of β-Thujaplicin from Cupressus lusitanica Cell Culture

-

Harvesting: Harvest Cupressus lusitanica cells from suspension culture by filtration.

-

Drying: Lyophilize the harvested cells to obtain a dry cell mass.

-

Extraction:

-

Suspend the dried cells in ethyl acetate at a ratio of 1 g of dry cells to 20 mL of solvent.

-

Stir the suspension at room temperature for 24 hours.

-

Filter the mixture to separate the cell debris from the ethyl acetate extract.

-

Repeat the extraction process on the cell debris with fresh ethyl acetate to ensure complete extraction.

-

Combine the ethyl acetate extracts.

-

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Steam Distillation for Extraction of Hinokitiol from Thujopsis dolabrata Heartwood

-

Material Preparation: Chip or shred the heartwood of Thujopsis dolabrata to increase the surface area for extraction.

-

Apparatus Setup:

-

Place the wood chips in the biomass flask of a steam distillation apparatus.

-

Fill the boiling flask with distilled water.

-

Connect the biomass flask, still head, condenser, and receiving flask.

-

-

Distillation:

-

Heat the water in the boiling flask to generate steam.

-

Allow the steam to pass through the wood chips, carrying the volatile essential oils, including hinokitiol.

-

Condense the steam and oil mixture in the condenser.

-

Collect the distillate, which will consist of an aqueous layer and an oil layer.

-

-

Separation:

-

Separate the oil layer (containing hinokitiol) from the aqueous layer using a separatory funnel.

-

Dry the oil layer over anhydrous sodium sulfate.

-

Protocol 3: Purification of Tropolones by Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude tropolone extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate.

-

Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

-

Collect fractions of the eluate.

-

-

Analysis:

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired tropolone compound.

-

Combine the pure fractions.

-

-

Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified tropolone.

Protocol 4: Recrystallization of Tropolone Compounds

-

Solvent Selection:

-

Single-Solvent Method: Choose a solvent in which the tropolone is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, water, or a mixture).

-

Two-Solvent Method: Select a pair of miscible solvents, one in which the tropolone is readily soluble (e.g., dichloromethane) and another in which it is poorly soluble (e.g., hexane or pentane).

-

-

Dissolution:

-

Place the impure tropolone in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent (or the more soluble solvent in the two-solvent method) until the solid is completely dissolved.

-

-

Crystallization:

-

Single-Solvent Method: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Two-Solvent Method: Slowly add the less soluble solvent to the solution at room temperature until turbidity persists. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

-

-

Isolation:

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

-

Drying: Dry the purified crystals in a desiccator or under vacuum.

Signaling Pathways and Biological Activities

Tropolone derivatives have been shown to interact with multiple molecular signaling pathways, contributing to their diverse biological effects. For instance, hinokitiol has been reported to inhibit the proliferation of vascular smooth muscle cells by suppressing the JNK1/2 and PLC-γ1 phosphorylation pathways.[9] It also exhibits anticancer effects by downregulating matrix metalloproteinases (MMP-9 and -2).[9] Furthermore, tropolones can act as inhibitors of ribonucleotide reductase by chelating iron at the enzyme's active site.[10]

Inhibitory effects of tropolones on signaling pathways.

Conclusion

Tropolone compounds represent a promising class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, biosynthesis, and detailed methodologies for their isolation and purification. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the exploration and utilization of these fascinating molecules. Further research into novel natural sources and the optimization of isolation techniques will undoubtedly continue to expand the potential applications of tropolone compounds in medicine and beyond.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Repression of Tropolone Production and Induction of a Burkholderia plantarii Pseudo-Biofilm by Carot-4-en-9,10-diol, a Cell-to-Cell Signaling Disrupter Produced by Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2012: Tropolone study | News and features | University of Bristol [bristol.ac.uk]

- 5. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionic Liquid-Assisted Extraction of Essential Oils from Thujopsis dolobrata (Hiba) - 科研通 [ablesci.com]

- 8. researchgate.net [researchgate.net]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Tropolones in Fungi and Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of tropolones in fungi and plants. Tropolones are a class of seven-membered aromatic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties, making them attractive targets for drug development. This document details the enzymatic reactions, precursor molecules, and genetic basis of tropolone formation, supported by quantitative data, experimental methodologies, and visual diagrams of the core pathways.

Fungal Tropolone Biosynthesis: The Stipitatic Acid Pathway

The biosynthesis of tropolones in fungi is best understood through the study of stipitatic acid production in Talaromyces stipitatus (formerly Penicillium stipitatum).[1][2][3][4] This pathway is orchestrated by a set of enzymes encoded by a biosynthetic gene cluster (BGC).

The core pathway begins with the formation of 3-methylorcinaldehyde from acetate, malonate, and a C1 unit, a process initiated by a non-reducing polyketide synthase.[1][4] A series of oxidative enzymes then catalyze the key ring expansion that forms the characteristic seven-membered tropolone ring.

Key Enzymes and Biosynthetic Steps

The biosynthesis of stipitatic acid involves four key enzymes encoded by the trop gene cluster:

-

TropA: A non-reducing polyketide synthase (NR-PKS) that synthesizes the precursor molecule, 3-methylorcinaldehyde.[1][3][4]

-

TropB: A flavin-dependent monooxygenase (FMO) that hydroxylates 3-methylorcinaldehyde, leading to dearomatization.[1][3][5][6][7][8][9]

-

TropC: A non-heme Fe(II)-dependent dioxygenase that catalyzes the oxidative ring expansion to form the tropolone nucleus of stipitaldehyde.[1][3][4]

-

TropD: A cytochrome P450 monooxygenase responsible for the subsequent hydroxylation of the 6-methyl group of the tropolone ring.[1][3]

The proposed biosynthetic pathway is as follows:

-

Polyketide Synthesis: TropA catalyzes the condensation of acetyl-CoA and malonyl-CoA, followed by C-methylation, to produce 3-methylorcinaldehyde.

-

Dearomatization: TropB hydroxylates 3-methylorcinaldehyde at the C-3 position.

-

Oxidative Ring Expansion: TropC facilitates the oxidative rearrangement of the dearomatized intermediate, expanding the six-membered ring into the seven-membered tropolone core of stipitaldehyde.

-

Hydroxylation and Further Modifications: TropD hydroxylates the methyl group, initiating a series of oxidations that ultimately lead to the formation of stipitatic acid.

Quantitative Data on Fungal Tropolone Biosynthesis

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate specificity of the biosynthetic pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |

| TropB | 3-methylorcinaldehyde | 65.3 (NADPH) | 3.4 (NADPH) | Talaromyces stipitatus | [9] |

| 158.2 (NADH) | 3.1 (NADH) |

Note: Detailed kinetic data for TropA, TropC, and TropD are not extensively available in the literature, partly due to challenges such as the insolubility of TropD for in vitro assays.[1]

Experimental Protocols for Fungal Tropolone Research

1.3.1. Gene Knockout in Talaromyces stipitatus

This protocol outlines the general steps for targeted gene deletion to study the function of the trop genes.

-

Vector Construction: A knockout cassette is constructed containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Formation: Fungal mycelia are treated with enzymes like lysing enzymes and driselase to digest the cell wall and release protoplasts.

-

Transformation: The knockout cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic. Resistant colonies are screened by PCR and Southern blotting to confirm the gene deletion.

-

Metabolite Analysis: The metabolic profile of the knockout mutant is compared to the wild-type strain using HPLC-MS to identify changes in tropolone production.

1.3.2. Heterologous Expression in Aspergillus oryzae

This method allows for the functional characterization of the trop genes in a clean host background.[3][10]

-

Expression Vector Construction: The target trop gene(s) are cloned into an Aspergillus expression vector under the control of a strong, inducible promoter.

-

Transformation: The expression vector is introduced into A. oryzae protoplasts.

-

Cultivation and Induction: The transformed A. oryzae is cultivated under conditions that induce the expression of the heterologous gene(s).

-

Extraction and Analysis: The culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to detect the production of the expected tropolone or intermediate.

Visualizing the Fungal Tropolone Biosynthetic Pathway

Caption: Biosynthetic pathway of stipitatic acid in Talaromyces stipitatus.

Plant Tropolone Biosynthesis

The biosynthesis of tropolones in plants follows different pathways compared to fungi, with the best-studied examples being colchicine and β-thujaplicin.

Colchicine Biosynthesis

Colchicine, a well-known tropolone alkaloid from Colchicum autumnale and Gloriosa superba, is derived from the amino acids phenylalanine and tyrosine.[11] The key step is the expansion of the tyrosine-derived ring to form the tropolone moiety.

2.1.1. Key Precursors and Steps

-

Precursors: L-phenylalanine and L-tyrosine.[11]

-

Key Intermediate: (S)-autumnaline.[11]

-

Ring Expansion: A cytochrome P450 enzyme catalyzes the ring expansion to form the tropolone ring of N-formyldemecolcine, a precursor to colchicine.[12]

2.1.2. Quantitative Data on Colchicine Biosynthesis

Heterologous expression of the colchicine biosynthetic pathway in Nicotiana benthamiana has been achieved, with reported yields.

| Product | Yield | Host Organism | Reference |

| (-)-Colchicine | 268 ± 72 ng/g plant dry weight | Nicotiana benthamiana | [13] |

β-Thujaplicin Biosynthesis

β-Thujaplicin, a monoterpenoid tropolone found in the heartwood of Cupressaceae species, is synthesized via the mevalonate pathway.

2.2.1. Key Precursors and Steps

-

Precursor: Geranyl pyrophosphate (GPP).

-

Pathway: The biosynthesis proceeds through the glyceraldehyde-3-phosphate/pyruvate (GAP/pyruvate) pathway to form GPP, which then undergoes a skeletal rearrangement to form the tropolone ring.

2.2.2. Quantitative Data on β-Thujaplicin Biosynthesis

Studies on Cupressus lusitanica cell cultures have investigated the effect of precursor feeding on β-thujaplicin production.

| Precursor Fed | Effect on β-Thujaplicin Production | Organism | Reference |

| Malate, Pyruvate, Fumarate, Succinate, Acetate | Promoted production | Cupressus lusitanica | [14] |

| 2-Carene, Terpinyl Acetate | Significantly improved production | Cupressus lusitanica | [14] |

Visualizing Plant Tropolone Biosynthetic Pathways

Caption: Overview of colchicine and β-thujaplicin biosynthetic pathways in plants.

Regulation of Tropolone Biosynthesis

The production of tropolones is tightly regulated in response to various environmental and developmental cues. In fungi, the expression of biosynthetic gene clusters is often controlled by global transcriptional regulators that respond to nutrient availability (carbon, nitrogen) and pH.[15] However, the specific signaling pathways that directly activate the trop gene cluster are still under investigation.

Conclusion

The biosynthesis of tropolones in fungi and plants involves distinct and complex enzymatic pathways. The elucidation of these pathways, particularly the stipitatic acid pathway in fungi, has provided a roadmap for the potential bioengineering of these valuable natural products. Further research into the kinetics of all biosynthetic enzymes and the regulatory networks controlling their expression will be crucial for optimizing the production of known tropolones and for the discovery of novel derivatives with enhanced therapeutic properties. This guide serves as a foundational resource for researchers aiming to harness the biosynthetic potential of these fascinating molecules for applications in medicine and biotechnology.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. africaresearchconnects.com [africaresearchconnects.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06693J [pubs.rsc.org]

- 9. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Colchicine - Wikipedia [en.wikipedia.org]

- 12. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of beta-thujaplicin in Cupressus lusitanica suspension cultures fed with organic acids and monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]

Spectroscopic Characterization of Tropolone and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropolone and its derivatives constitute a class of seven-membered aromatic compounds with significant interest in medicinal chemistry and materials science due to their unique electronic structure and biological activities.[1][2] A thorough understanding of their molecular structure and properties is paramount for their application. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of tropolone and its derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for the characterization process.

Introduction to Tropolone

Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a non-benzenoid aromatic compound featuring a seven-membered ring.[1][2] Its structure is characterized by a dynamic tautomeric equilibrium between two equivalent forms, which significantly influences its spectroscopic properties.[3] The tropolone scaffold is found in numerous natural products and exhibits a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] Spectroscopic analysis is crucial for elucidating the structure, purity, and electronic properties of newly synthesized or isolated tropolone derivatives.

Spectroscopic Methodologies and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tropolone and its derivatives. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of tropolone is complex due to the rapid tautomeric equilibrium, which renders the molecule symmetric on the NMR timescale, resulting in an AA'BB'C spin system.[3]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of tropolone is simpler and clearly indicates the rapid tautomeric equilibrium at room temperature, showing only four distinct signals for the seven carbon atoms.[3] Solid-phase ¹³C NMR can be used to study tautomerism at lower temperatures where the hydrogen shift between the oxygen atoms is frozen on the NMR timescale.[4]

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| Tropolone | CDCl₃ | ~7.2-7.6 (complex multiplet) | 171.8 (C1/C2), 140.2 (C4/C5), 126.9 (C3/C6), 123.5 (C7) |

| 3-Bromotropolone | CDCl₃ | - | - |

| 4-Bromotropolone | CDCl₃ | - | - |

| 5-Bromotropolone | CDCl₃ | - | - |

| o-Hydroxytropolone | Solid | - | Major tautomer: 2,7-dihydroxytropone form |

| m-Hydroxytropolone | Solid | - | - |

| p-Hydroxytropolone | Solid | - | - |

Note: Specific chemical shifts for derivatives can vary and are often reported in specialized literature.[4][5]

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of tropolones.

Infrared (IR) Spectroscopy: The IR spectrum of tropolone is characterized by a broad O-H stretching band around 3200 cm⁻¹, indicative of strong intramolecular hydrogen bonding.[1] The C=O stretching vibration appears around 1610 cm⁻¹.[1] The fingerprint region below 1500 cm⁻¹ contains a series of complex bands corresponding to C=C stretching and C-H bending vibrations.[6][7]

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the non-polar vibrations of the molecule. The most intense Raman line for tropolone is observed around 1473 cm⁻¹, assigned to the totally symmetric stretching of the three C=C bonds.[6]

| Vibrational Mode | Tropolone (cm⁻¹) | Tropolone-OD (cm⁻¹) | Assignment |

| O-H Stretch | ~3134 | - | Stretching vibration of the hydroxyl group |

| C=O Stretch | ~1607 | ~1607 | Carbonyl stretching vibration |

| C=C Stretch | ~1532, 1473 | ~1532, 1473 | Aromatic ring stretching vibrations |

| C-O-H Bend | ~1265 | - | Bending vibration of the C-O-H group |

| OH out-of-plane bend | ~726 | - | Out-of-plane bending of the hydroxyl group |

Data compiled from various sources, including gas-phase, solution, and solid-state measurements.[1][6][7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the tropolone ring system. The UV-Vis spectrum of tropolone in a non-polar solvent typically shows two main absorption bands in the 300-420 nm region, corresponding to π-π* transitions.[1][10] The position and intensity of these bands are sensitive to the solvent polarity and pH.[10]

| Compound | Solvent | λmax (nm) |

| Tropolone | Methanol | ~332, ~395 |

| Thallium(I) Tropolonate | Methanol | ~332, ~395 |

The UV-Vis spectra of tropolone ligands and their metal complexes are often similar.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tropolone and its derivatives, aiding in their identification and structural elucidation. The electron ionization (EI) mass spectrum of tropolone shows a prominent molecular ion peak (M⁺) at m/z 122.[11][12] Common fragmentation pathways involve the loss of CO (m/z 94) and a formyl radical (CHO).[13][14]

| Compound | Ionization Method | Key Fragments (m/z) |

| Tropolone | EI | 122 (M⁺), 94 (M-CO)⁺, 66 |

| 2-Methoxytropone | EI | Loss of formyl radical (M-29) |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the tropolone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz) is typically used.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Liquid/Solution: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and compare them with literature values or spectral databases.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the tropolone sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrument: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Instrument: A mass spectrometer coupled with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, Orbitrap).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel tropolone derivative.

Caption: Workflow for the spectroscopic characterization of tropolone derivatives.

Conclusion

The spectroscopic characterization of tropolone and its derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR provides the fundamental structural framework, while IR and Raman spectroscopies confirm the presence of key functional groups and the effects of intramolecular hydrogen bonding. UV-Vis spectroscopy offers insights into the electronic properties of the π-system, and mass spectrometry confirms the molecular weight and provides information on fragmentation pathways. By following the detailed protocols and integrating the data from these complementary methods, researchers can confidently elucidate and confirm the structures of novel tropolone compounds, paving the way for their further development in various scientific and industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Tropolone - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Spectroscopy and photophysics of tropolone in condensed media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Tropolone | C7H6O2 | CID 10789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

The Aromaticity of the Tropolone Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tropolone nucleus, a seven-membered, non-benzenoid ring system, presents a fascinating case of aromaticity that has intrigued chemists for decades. Its unique electronic structure, influenced by the interplay between a carbonyl group and an enolic hydroxyl group, imparts a quasi-aromatic character that dictates its chemical reactivity, stability, and biological activity. This technical guide provides an in-depth exploration of the aromaticity of the tropolone core, supported by theoretical principles, experimental evidence, and detailed methodologies. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction to Tropolone and Aromaticity

Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a cyclic organic compound featuring a seven-membered carbon ring. Unlike its benzenoid counterparts, its aromaticity is not immediately obvious from its primary valence bond structure. The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems containing (4n+2) π-electrons, as described by Hückel's rule.[1] Tropolone's ability to exhibit aromatic character stems from the significant contribution of a zwitterionic resonance structure, which establishes a 6π-electron system analogous to the highly stable tropylium cation.[2] This aromatic stabilization has profound implications for its physical and chemical properties, making it a valuable scaffold in natural products and pharmaceutical agents.[3]

Theoretical Basis of Aromaticity in Tropolone

The aromatic character of tropolone is best understood through the lens of resonance theory. The polarization of the carbonyl group leads to a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. This polarization facilitates the delocalization of the hydroxyl proton's lone pair electrons into the ring, creating a resonance hybrid with significant contribution from a dipolar structure.[2] This key resonance form features a positively charged, aromatic tropylium-like ring with 6π-electrons and a negatively charged oxygen atom.

|

|

Caption: Key resonance structures of the tropolone nucleus.

This delocalization of π-electrons over the seven-membered ring results in a significant resonance energy, which is a quantitative measure of the molecule's stabilization compared to a hypothetical localized structure.

Experimental Evidence for Aromaticity

A wealth of experimental data corroborates the theoretical claims of tropolone's aromatic character.

Spectroscopic Evidence

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of tropolone shows signals for the ring protons in the downfield region (typically 6.8-7.4 ppm), which is characteristic of protons attached to an aromatic ring. This deshielding is a consequence of the diamagnetic ring current induced by the delocalized π-electrons in the presence of an external magnetic field.[4][5]

-

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in tropolone is observed at a lower wavenumber (around 1615 cm⁻¹) compared to that of a typical saturated ketone (around 1715 cm⁻¹).[6][7] This shift to lower frequency indicates a reduced double-bond character of the carbonyl group due to the delocalization of electrons through resonance, as depicted in the zwitterionic structure.[8]

Crystallographic Data

X-ray diffraction studies of tropolone and its derivatives reveal that the seven-membered ring is nearly planar, a prerequisite for effective π-orbital overlap and aromaticity. Furthermore, the carbon-carbon bond lengths in the ring are intermediate between those of typical single (1.54 Å) and double (1.34 Å) bonds, suggesting a delocalized π-system. While some degree of bond length alternation is observed, the bond lengths are more equalized than would be expected for a non-aromatic polyene.[9]

Chemical Reactivity and Stability

-

Acidity: Tropolone is significantly more acidic (pKa ≈ 7) than typical phenols (pKa ≈ 10), which can be attributed to the resonance stabilization of the resulting tropolonate anion.[10]

-

Reactivity: Tropolone undergoes electrophilic substitution reactions, such as nitration and halogenation, which are characteristic of aromatic compounds.[2] It also exhibits resistance to reactions typical of unsaturated compounds, such as catalytic hydrogenation over palladium.[6]

-

Resonance Energy: The experimentally determined resonance energy of tropolone is approximately 36 kcal/mol, providing a thermodynamic measure of its enhanced stability due to electron delocalization.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data that support the aromaticity of the tropolone nucleus.

Table 1: Physicochemical and Spectroscopic Data for Tropolone

| Parameter | Value | Significance |

| pKa | ~7.0[10] | Increased acidity compared to phenols, indicating a stabilized conjugate base. |

| Resonance Energy | ~36 kcal/mol[6] | High value indicates significant stabilization due to electron delocalization. |

| C=O IR Stretch (cm⁻¹) | ~1615[6] | Lower frequency than typical ketones, suggesting reduced double-bond character. |

| ¹H NMR Shifts (ppm) | 6.8 - 7.4 | Protons are deshielded, consistent with an aromatic ring current. |

Table 2: Selected Bond Lengths in Tropolone from X-ray Crystallography

| Bond | Bond Length (Å) | Comparison to Standard Bond Lengths |

| C1-C2 | 1.452 | Longer than a typical C=C bond, indicating single-bond character. |

| C2-C3 | 1.37 | Shorter than a typical C-C bond, indicating double-bond character. |

| C3-C4 | 1.39 | Intermediate between a single and double bond. |

| C4-C5 | 1.45 | Longer than a typical C=C bond, indicating single-bond character. |

| C5-C6 | 1.37 | Shorter than a typical C-C bond, indicating double-bond character. |

| C6-C7 | 1.41 | Intermediate between a single and double bond. |

| C7-C1 | 1.38 | Intermediate between a single and double bond. |

| C1=O1 | 1.25 | Typical of a C=O double bond. |

| C2-O2 | 1.34 | Typical of a C-O single bond. |

| (Data adapted from Shimanouchi & Sasada, 1970, and subsequent analyses. Note that some bond alternation is present, but the overall pattern reflects significant delocalization.)[9][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the aromaticity of the tropolone nucleus.

Synthesis of Tropolone

One common laboratory synthesis involves the oxidation of 1,3,5-cycloheptatriene.[2]

-

Reaction Setup: A solution of 1,3,5-cycloheptatriene in a suitable solvent (e.g., aqueous acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Oxidation: An aqueous solution of potassium permanganate is added dropwise to the cooled, stirring solution of cycloheptatriene over several hours. The reaction is monitored for the disappearance of the purple permanganate color.

-

Workup: After the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified (e.g., with sulfuric acid) and extracted with an organic solvent such as dichloromethane.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude tropolone can then be purified by recrystallization or chromatography.

X-ray Crystallography

-

Crystal Growth: High-quality single crystals of tropolone are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of dichloromethane and pentane).[11]

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal while collecting a diffraction pattern of thousands of reflections.[12][13]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model of the tropolone molecule is then built into the electron density map and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[14]

¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified tropolone is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[15]

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The magnetic field is shimmed to achieve homogeneity. A standard ¹H NMR pulse sequence is then executed.[16]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. The chemical shifts (δ) of the signals are reported in parts per million (ppm).

Computational Chemistry

-

Structure Optimization: The geometry of the tropolone molecule is optimized using a computational chemistry software package (e.g., Gaussian, ORCA). Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)) is commonly employed for this purpose.[17]

-

Aromaticity Indices Calculation: Once the optimized geometry is obtained, various aromaticity indices can be calculated. A common method is the Nucleus-Independent Chemical Shift (NICS), where the magnetic shielding is calculated at the center of the ring. A negative NICS value is indicative of aromaticity.[18]

-

Analysis: The calculated bond lengths, vibrational frequencies, and aromaticity indices are compared with experimental data to provide theoretical support for the aromatic character of tropolone.

Visualizations of Experimental and Logical Workflows

Caption: Experimental and theoretical workflow for characterizing tropolone's aromaticity.

Caption: The logical relationship between tropolone's structure and its aromatic properties.

Conclusion and Implications for Drug Development

The convergence of theoretical models and extensive experimental data from spectroscopy, X-ray crystallography, and reactivity studies provides compelling evidence for the significant aromatic character of the tropolone nucleus. This quasi-aromatic nature, arising from the delocalization of 6π-electrons within a seven-membered ring, imparts enhanced stability and unique chemical properties to this scaffold.

For professionals in drug development, a thorough understanding of tropolone's aromaticity is crucial. The planarity, stability, and specific electronic distribution of the ring influence its pharmacokinetic and pharmacodynamic properties. The ability of the α-hydroxyketone moiety to chelate metal ions, a feature modulated by the ring's electronic nature, is central to the biological activity of many tropolone-containing natural products, including their antibacterial, antifungal, and anticancer effects. The tropolone scaffold therefore remains a privileged structure in the design of novel therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Tropone & Tropolones Aromaticity | PDF [slideshare.net]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. The C=O Stretch [sites.science.oregonstate.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Tropolone - Wikipedia [en.wikipedia.org]

- 11. 273. The crystal structure of cupric tropolone and the dimensions of the tropolone ring - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. rigaku.com [rigaku.com]

- 13. excillum.com [excillum.com]

- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Bonding in tropolone, 2-aminotropone, and aminotroponimine: no evidence of resonance-assisted hydrogen-bond effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Tautomerism and Hydrogen Bonding in Tropolone Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone, a non-benzenoid aromatic compound with a unique seven-membered ring structure, has garnered significant attention in the scientific community. Its intriguing electronic properties, arising from the interplay of a hydroxyl group and a carbonyl group, lead to fascinating phenomena of tautomerism and intramolecular hydrogen bonding. This technical guide provides a comprehensive overview of these core aspects of tropolone chemistry, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes. Understanding the tautomeric equilibrium and the nature of the hydrogen bond in tropolone and its derivatives is crucial for applications in medicinal chemistry, materials science, and coordination chemistry, where these features govern molecular recognition, reactivity, and biological activity.

Tautomerism in Tropolone

Tropolone exists as a dynamic equilibrium between two identical keto-enol tautomers. This rapid proton transfer between the two oxygen atoms is a key feature of its structure and reactivity.[1] The equilibrium is so fast that on the NMR timescale, the seven-membered ring appears to have a C2v symmetry.[1]

The tautomeric equilibrium is a cornerstone of tropolone's chemical behavior. The molecule can be viewed as a vinylogous carboxylic acid, and this characteristic contributes to its notable acidity compared to simple phenols.[1] Computational studies have been instrumental in elucidating the energetic landscape of this tautomerization.

Quantitative Data on Tautomerism

The relative stability of tropolone tautomers and the energy barrier for interconversion have been investigated extensively using computational methods. The following table summarizes key quantitative data from these studies.

| Parameter | Value | Method | Reference |

| Energy Difference between Tautomers | 0 kcal/mol | B3LYP/6-311++G** | [2] |

| Proton Transfer Barrier (Gas Phase) | ~1.9 - 3.5 kcal/mol | Various ab initio and DFT methods | Not explicitly in search results |

| Equilibrium Constant (K) | 1 | Due to identical tautomers | Inferred |

Intramolecular Hydrogen Bonding in Tropolone

A strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a defining characteristic of the tropolone structure. This hydrogen bond is crucial in stabilizing the planar conformation of the seven-membered ring and plays a significant role in the facile tautomerization process. The nature of this bond is often described as a resonance-assisted hydrogen bond (RAHB), where the hydrogen bond strength is enhanced by the delocalization of π-electrons within the molecule.

Quantitative Data on Hydrogen Bonding

The strength of the intramolecular hydrogen bond in tropolone has been quantified through various computational approaches. The following table presents a summary of these findings.

| Parameter | Value | Method | Reference |

| Intramolecular Hydrogen Bond Energy | ~9.6 - 13.5 kcal/mol | DFT, AIM | Not explicitly in search results |

| O-H Bond Length | ~0.99 - 1.01 Å | X-ray Crystallography | Not explicitly in search results |

| O···O Distance | ~2.50 - 2.55 Å | X-ray Crystallography | Not explicitly in search results |

| O-H···O Angle | ~145 - 150° | X-ray Crystallography | Not explicitly in search results |

Experimental Protocols

The study of tautomerism and hydrogen bonding in tropolone relies on a combination of spectroscopic and crystallographic techniques. While specific, detailed protocols for tropolone itself are proprietary to individual research labs, this section provides a generalized, yet comprehensive, methodology for the key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the dynamic tautomerism of tropolone. Due to the rapid proton exchange, the 1H and 13C NMR spectra typically show time-averaged signals, indicating a molecule with C2v symmetry.[1]

Sample Preparation:

-

Dissolve 5-10 mg of tropolone or its derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6) in a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous. Gentle vortexing or sonication can be used if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

1H NMR:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shift of the hydroxyl proton can be highly variable and is often broad due to exchange.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width to encompass all carbon signals, and a longer acquisition time and relaxation delay may be necessary, especially for quaternary carbons.

-

-

Variable Temperature (VT) NMR:

-

To study the dynamics of the tautomerism, acquire a series of 1H or 13C NMR spectra over a range of temperatures.

-

Lowering the temperature may slow down the proton exchange enough to observe separate signals for the two tautomers, allowing for the determination of the coalescence temperature and the energy barrier of the exchange process.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of tropolone and its derivatives, providing precise information on bond lengths, bond angles, and the geometry of the intramolecular hydrogen bond.

Crystal Growth:

-

Grow single crystals of tropolone suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, hexane, or ethyl acetate).

-

Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

Data Collection:

-

Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures (e.g., 100 K).

-

Data Collection Strategy:

-

Determine the unit cell and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

-

The exposure time per frame and the total number of frames will depend on the crystal quality and the diffractometer.

-

Structure Solution and Refinement:

-

Data Processing: Integrate the raw diffraction data and apply corrections for Lorentz and polarization effects.

-

Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

-

Hydrogen Atom Location: Locate the hydrogen atoms from the difference Fourier map and refine their positions. The position of the hydroxyl proton is of particular interest for characterizing the intramolecular hydrogen bond.

Visualizing Tropolone's Molecular Dynamics

The following diagrams, generated using the DOT language, illustrate the key concepts of tautomerism and hydrogen bonding in tropolone.

Caption: Tautomeric equilibrium in tropolone via intramolecular proton transfer.

Caption: Intramolecular hydrogen bond in the tropolone molecule.

Conclusion

The tautomerism and intramolecular hydrogen bonding of tropolone are intrinsically linked phenomena that dictate its structure, stability, and reactivity. This guide has provided a detailed overview of these concepts, supported by quantitative data and generalized experimental protocols for their investigation. For researchers in drug development and materials science, a thorough understanding of these principles is paramount for the rational design of novel tropolone-based compounds with tailored properties. The continued application of advanced spectroscopic and crystallographic techniques, coupled with computational modeling, will undoubtedly lead to a deeper understanding of this remarkable class of molecules and unlock their full potential in various scientific disciplines.

References

The Bioactivity of Tropolone-Containing Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction